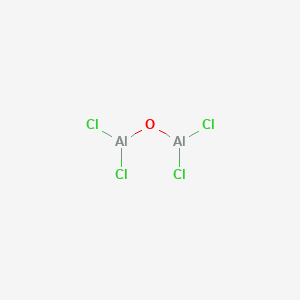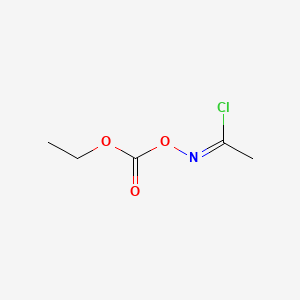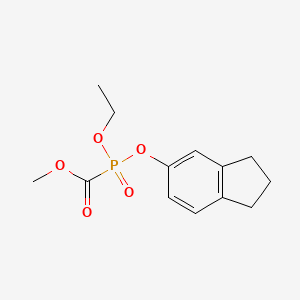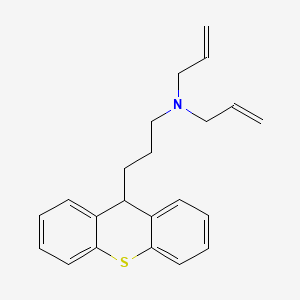
Thioxanthene-9-propylamine, N,N-diallyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioxanthene-9-propylamine, N,N-diallyl- is a chemical compound with the molecular formula C22H25NS and a molecular weight of 335.54 g/mol . It belongs to the thioxanthene class of compounds, which are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of Thioxanthene-9-propylamine, N,N-diallyl- involves several steps. One common method includes the Buchwald-Hartwig amination reaction, where a thioxanthene derivative is reacted with an amine under palladium catalysis . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Thioxanthene-9-propylamine, N,N-diallyl- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium or platinum . Major products formed from these reactions include various thioxanthene derivatives with different functional groups .
Applications De Recherche Scientifique
Thioxanthene-9-propylamine, N,N-diallyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Thioxanthene-9-propylamine, N,N-diallyl- involves its interaction with various molecular targets. For instance, thioxanthene derivatives can act as antagonists on dopaminergic receptors, leading to a reduction in dopamine release and modulation of neurotransmitter pathways . Additionally, these compounds can participate in photochemical reactions, where they are excited by light and undergo electron transfer processes .
Comparaison Avec Des Composés Similaires
Thioxanthene-9-propylamine, N,N-diallyl- can be compared with other similar compounds, such as:
Thioxanthone: Known for its role as a photocatalyst in organic reactions and polymerization processes.
Lucanthone and Hycanthone: Thioxanthene derivatives with antischistosomal and anticancer activities.
The uniqueness of Thioxanthene-9-propylamine, N,N-diallyl- lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
102556-66-1 |
|---|---|
Formule moléculaire |
C22H25NS |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
N,N-bis(prop-2-enyl)-3-(9H-thioxanthen-9-yl)propan-1-amine |
InChI |
InChI=1S/C22H25NS/c1-3-15-23(16-4-2)17-9-12-18-19-10-5-7-13-21(19)24-22-14-8-6-11-20(18)22/h3-8,10-11,13-14,18H,1-2,9,12,15-17H2 |
Clé InChI |
ZKYISPQBFDDFJG-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CCCC1C2=CC=CC=C2SC3=CC=CC=C13)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide](/img/structure/B15179465.png)
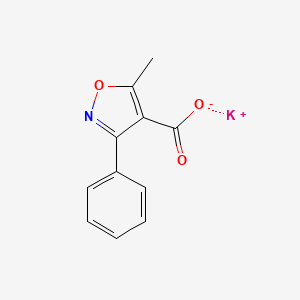
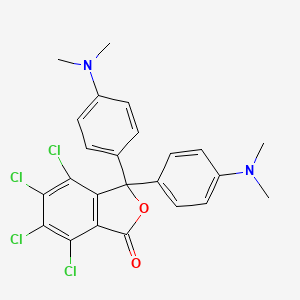
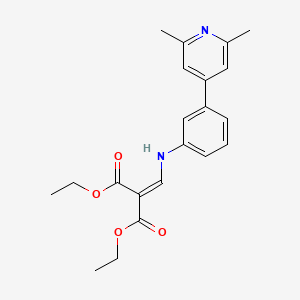
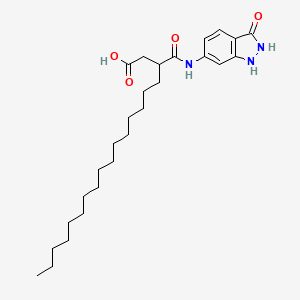
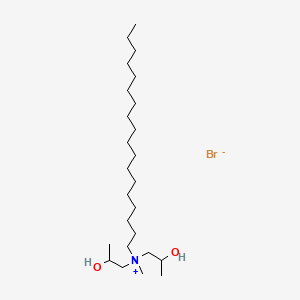
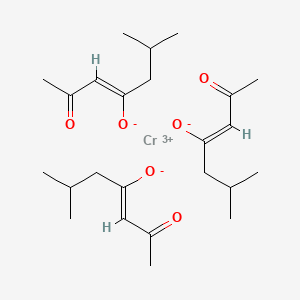
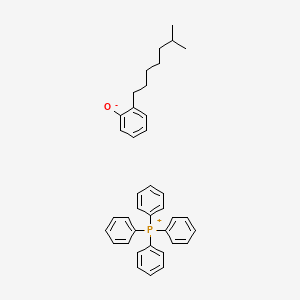
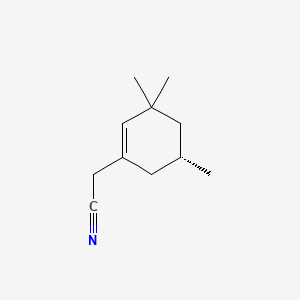
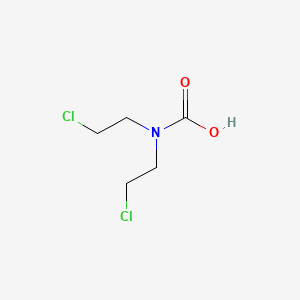
![6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]](/img/structure/B15179515.png)
